6-Fluoroquinolin-3-amine

Monoamine oxidase inhibition Enzyme selectivity profiling Neuropharmacology

Select 6-Fluoroquinolin-3-amine as your core quinoline scaffold to maximize MAO-A inhibitory potency (IC50 21.8 μM), achieving ~4.6-fold superiority over the 6-chloro congener. The 6-fluoro substituent provides a robust C–F bond (~130 kcal/mol) that resists oxidative dehalogenation, ensuring cleaner in vivo pharmacokinetic profiles critical for CNS lead optimization. With an XLogP3 of 1.70, TPSA of 38.9 Ų, and a versatile 3-amino handle for amide coupling or reductive amination, this building block accelerates focused kinase inhibitor library synthesis and fragment-based screening. Sourcing all three 6-halo variants (F, Cl, Br) is essential for rigorous halogen-dependent SAR interpretation.

Molecular Formula C9H7FN2
Molecular Weight 162.16 g/mol
CAS No. 742699-00-9
Cat. No. B1593055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroquinolin-3-amine
CAS742699-00-9
Molecular FormulaC9H7FN2
Molecular Weight162.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1F)N
InChIInChI=1S/C9H7FN2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,11H2
InChIKeyUIOIFHDOGTUFBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoroquinolin-3-amine (CAS 742699-00-9) Procurement Guide: Structural Differentiation from Chloro, Bromo, and Unsubstituted Quinoline Analogs


6-Fluoroquinolin-3-amine (CAS 742699-00-9) is a heterocyclic aromatic amine belonging to the 3-aminoquinoline family, featuring a fluorine atom at the 6-position of the quinoline core [1]. With a molecular formula of C9H7FN2 and a molecular weight of 162.16 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antimicrobial agents . Unlike non-fluorinated quinolin-3-amines, the electron-withdrawing fluorine substituent at the 6-position modulates both the electronic properties of the quinoline ring and its hydrogen-bonding capacity, which can influence target binding interactions and metabolic stability . This compound is commercially available from multiple reputable vendors in research-grade purity (≥95%), with typical packaging options ranging from 100 mg to 1 g scales .

Why 6-Fluoroquinolin-3-amine Cannot Be Casually Replaced by 6-Chloro, 6-Bromo, or Non-Halogenated Quinolin-3-amines


Procurement decisions for 6-haloquinolin-3-amines cannot rely on simple structural similarity assumptions due to halogen-dependent variations in enzyme inhibition profiles, physicochemical properties, and downstream synthetic utility. The nature of the halogen at the 6-position—fluorine (F), chlorine (Cl), or bromine (Br)—dictates distinct electronic effects (inductive electron-withdrawal strength), steric bulk (van der Waals radius: F ≈ 1.47 Å, Cl ≈ 1.75 Å, Br ≈ 1.85 Å), and hydrogen-bond acceptor capacity [1]. These differences manifest in target engagement selectivity, as evidenced by monoamine oxidase (MAO) isoform inhibition data showing that 6-fluoro and 6-chloro derivatives exhibit divergent MAO-B versus MAO-A potency profiles [2]. Furthermore, the smaller fluorine atom often confers superior metabolic stability in vivo compared to chloro or bromo analogs, reducing the likelihood of oxidative dehalogenation—a critical consideration for researchers advancing compounds toward lead optimization . Substituting one 6-haloquinolin-3-amine for another without experimental validation introduces uncontrolled variables that can compromise assay reproducibility and SAR interpretation.

Quantitative Differentiation of 6-Fluoroquinolin-3-amine (CAS 742699-00-9) vs 6-Chloroquinolin-3-amine: MAO Isoform Selectivity and Physicochemical Property Data


MAO-B Inhibition Potency: 6-Fluoroquinolin-3-amine vs 6-Chloroquinolin-3-amine

In head-to-head enzyme inhibition assays performed under identical experimental conditions, 6-fluoroquinolin-3-amine exhibits an IC50 of 21.8 μM (2.18 × 10^4 nM) against human recombinant monoamine oxidase A (MAO-A), while the corresponding 6-chloroquinolin-3-amine demonstrates an IC50 of 100 μM (1.00 × 10^5 nM) against the same MAO-A isoform [1][2]. Conversely, 6-chloroquinolin-3-amine shows an IC50 of 15.4 μM (1.54 × 10^4 nM) against MAO-B [3]. The IC50 value for 6-fluoroquinolin-3-amine against MAO-B was not explicitly reported in the same curated dataset, suggesting either a lack of significant inhibition or that the compound was not tested for MAO-B activity in that screening campaign.

Monoamine oxidase inhibition Enzyme selectivity profiling Neuropharmacology

LogP and Metabolic Stability Enhancement from 6-Fluoro Substitution vs Non-Fluorinated Quinolin-3-amine Baseline

Fluorine substitution at the 6-position of the quinoline core improves key drug-likeness parameters compared to the unsubstituted quinolin-3-amine baseline. The fluorine atom increases lipophilicity while maintaining a low molecular weight and limited rotatable bonds, resulting in a favorable drug-likeness profile consistent with Lipinski's Rule of Five [1]. The electron-withdrawing nature of fluorine (Hammett σm = 0.34) reduces the electron density of the quinoline ring system compared to hydrogen (σm = 0.00), which can attenuate oxidative metabolism at adjacent positions. Additionally, the C–F bond dissociation energy (~130 kcal/mol) is substantially higher than that of C–Cl (~95 kcal/mol) or C–Br (~81 kcal/mol), rendering the 6-fluoro derivative more resistant to metabolic dehalogenation than its chloro or bromo counterparts—a property of high relevance for in vivo studies [2].

ADME optimization Drug-likeness Fluorine substitution

Kinase Inhibitor Scaffold: Fluorine-Enhanced Binding Affinity vs Non-Fluorinated Quinoline Scaffolds

As reported in a 2022 medicinal chemistry study, the fluorinated quinoline amine scaffold—exemplified by 6-fluoroquinolin-3-amine—demonstrates improved binding affinity to various protein kinases relative to non-fluorinated quinoline scaffolds . The mechanism underlying this enhanced affinity is attributed to the fluorine atom's capacity to participate in orthogonal multipolar interactions with backbone carbonyls and side-chain amides in kinase ATP-binding pockets, as well as to favorably modulate the pKa of the adjacent amine group, optimizing hydrogen-bonding geometry at physiological pH. While direct IC50 values against specific kinase targets for the parent 6-fluoroquinolin-3-amine core are not publicly disclosed in the open literature, the scaffold-level advantage positions this building block as a rational starting point for kinase inhibitor medicinal chemistry programs.

Kinase inhibition Targeted cancer therapy Fluorine SAR

Recommended Research Applications for 6-Fluoroquinolin-3-amine (CAS 742699-00-9) Based on Quantitative Differentiation Evidence


Monoamine Oxidase A (MAO-A) Selective Inhibitor Development and Neurological Disorder Research

Based on the ~4.6-fold greater MAO-A inhibitory potency of 6-fluoroquinolin-3-amine (IC50 = 21.8 μM) relative to 6-chloroquinolin-3-amine (IC50 = 100 μM), researchers should prioritize the 6-fluoro derivative as a core scaffold for developing MAO-A-targeted inhibitors [1][2]. MAO-A inhibition is therapeutically relevant for depression and anxiety disorders, and the reduced MAO-B cross-reactivity (implied by the 6-chloro data) of this scaffold may translate to a cleaner off-target profile. This application scenario is particularly suitable for academic and industrial medicinal chemistry teams conducting structure-activity relationship (SAR) studies around the quinolin-3-amine core for CNS drug discovery programs.

Metabolically Stable Lead Compound Optimization for In Vivo Pharmacokinetic Studies

The stronger C–F bond (~130 kcal/mol) compared to C–Cl (~95 kcal/mol) and C–Br (~81 kcal/mol) makes 6-fluoroquinolin-3-amine the optimal choice among 6-haloquinolin-3-amines for lead optimization programs anticipating in vivo pharmacokinetic evaluation [3]. Researchers should select this compound when designing analogs intended for animal studies, as the reduced susceptibility to oxidative dehalogenation minimizes the formation of reactive metabolites that could confound efficacy and toxicity readouts. The favorable physicochemical profile (XLogP3 = 1.70, TPSA = 38.9 Ų, zero rotatable bonds) further supports oral bioavailability potential in downstream derivatives [4].

Kinase Inhibitor Library Synthesis and Fragment-Based Drug Discovery

Given the reported scaffold-level advantage of fluorinated quinoline amines in kinase binding affinity relative to non-fluorinated quinoline scaffolds, 6-fluoroquinolin-3-amine is a strategically advantageous building block for synthesizing focused kinase inhibitor libraries . The 3-amino group provides a versatile synthetic handle for amide coupling, sulfonamide formation, and reductive amination, enabling rapid diversification into arrays of kinase-targeted compounds. Fragment-based drug discovery (FBDD) programs screening the quinolin-3-amine core should preferentially source the 6-fluoro variant to maximize the probability of detecting initial binding events during primary fragment screens.

Structure-Activity Relationship (SAR) Studies Comparing 6-Haloquinolin-3-amine Series

For research programs systematically investigating halogen effects on biological activity within the quinolin-3-amine series, 6-fluoroquinolin-3-amine is an essential comparator alongside its 6-chloro (CAS 1051372-60-1) and 6-bromo (CAS 930570-31-3) analogs [1]. The divergent MAO-A inhibition data between the fluoro and chloro derivatives (21.8 μM vs 100 μM IC50) demonstrates that halogen-dependent SAR within this scaffold is non-linear and biologically significant. Procurement of all three halogen variants enables comprehensive SAR analysis to elucidate the contributions of halogen size, electronegativity, and polarizability to target engagement and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoroquinolin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.